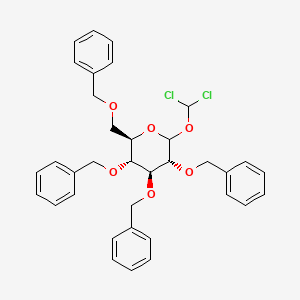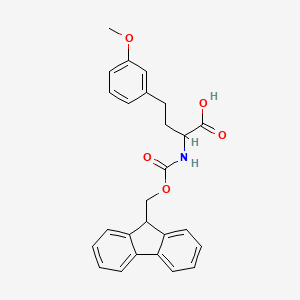![molecular formula C9H17N3O B13821828 1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one CAS No. 34939-57-6](/img/structure/B13821828.png)
1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one is a compound that features a bicyclic structure with a diazabicyclo[3.2.1]octane core. This structure is central to the family of tropane alkaloids, which are known for their diverse biological activities . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture . Industrial production methods may involve multistep synthesis processes, often utilizing isocyanide insertion reactions .
Chemical Reactions Analysis
1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include catalytic hydrogenation agents, halogenation reagents, and specialized acylation reagents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other complex molecules . In biology and medicine, it has been studied for its potential as a nematicidal agent, showing activity against pinewood nematodes and root-knot nematodes . Its unique structure also makes it a valuable tool in the study of neurotransmitter systems, particularly those involving serotonin receptors .
Mechanism of Action
The mechanism of action of 1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with serotonin receptors, influencing various physiological activities such as intestinal movements, mood, appetite, and sleep . The compound’s structure allows it to bind to these receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one can be compared to other compounds with similar structures, such as 8-azabicyclo[3.2.1]octan-3-ol and its derivatives . These compounds share the bicyclic core but differ in their functional groups and specific biological activities. The unique aspect of this compound lies in its amino and propanone groups, which contribute to its distinct chemical reactivity and biological properties .
Properties
CAS No. |
34939-57-6 |
|---|---|
Molecular Formula |
C9H17N3O |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(8-amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one |
InChI |
InChI=1S/C9H17N3O/c1-2-9(13)11-5-7-3-4-8(6-11)12(7)10/h7-8H,2-6,10H2,1H3 |
InChI Key |
LQFHZUYUMNQTLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CC2CCC(C1)N2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13821746.png)
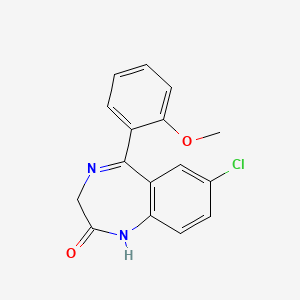



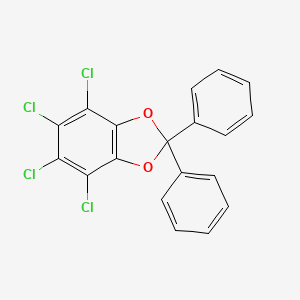
![(5E)-2-(4-methylanilino)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821777.png)
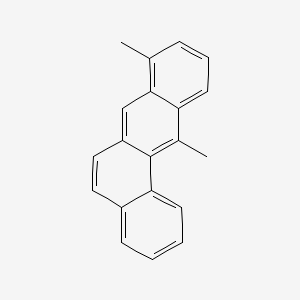
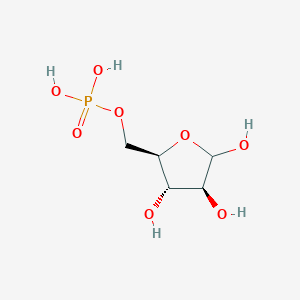
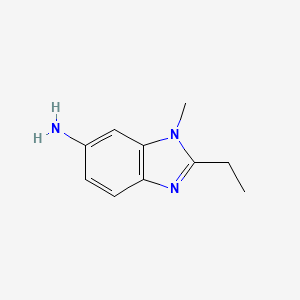
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13821811.png)

